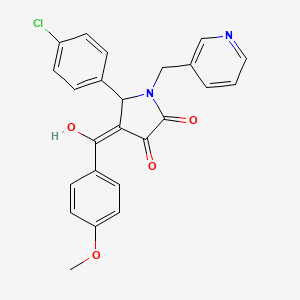![molecular formula C19H23N3O4 B5482690 4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5482690.png)
4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid, also known as MPPA, is a chemical compound that has been recently studied for its potential use in scientific research. MPPA is a piperidine derivative that has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. 4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. In animal studies, 4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid has been shown to reduce anxiety and depression-like behaviors. 4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid in lab experiments is its potential use in various scientific research applications, including neuroscience and cancer research. However, one limitation is the lack of information on its potential side effects and toxicity.
Future Directions
There are several future directions for the research of 4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid. One area of research is the development of more efficient synthesis methods for 4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid. Another area of research is the investigation of the potential side effects and toxicity of 4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid and its potential use in various scientific research applications.
Synthesis Methods
The synthesis of 4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid involves a multistep process that includes the reaction of 2-methylphenol with 1-bromo-3-chloropropane to form 2-methyl-3-chloropropylphenyl ether. This intermediate is then reacted with 1H-pyrazole-1-carboxylic acid to form 1-[3-(1H-pyrazol-1-yl)propanoyl]-2-methyl-3-phenylpropyl ether. The final step involves the reaction of this intermediate with piperidine-4-carboxylic acid to form 4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid.
Scientific Research Applications
4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of neuroscience, where 4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid has been shown to have potential as a treatment for anxiety and depression. 4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid has also been studied for its potential use in cancer research, where it has been shown to have anticancer properties.
properties
IUPAC Name |
4-(2-methylphenoxy)-1-(3-pyrazol-1-ylpropanoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-15-5-2-3-6-16(15)26-19(18(24)25)8-13-21(14-9-19)17(23)7-12-22-11-4-10-20-22/h2-6,10-11H,7-9,12-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIQFFDAKOMYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2(CCN(CC2)C(=O)CCN3C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5482610.png)
![3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5482616.png)
![3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid](/img/structure/B5482620.png)
![N-{2-[4-(1-piperidinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5482621.png)
![5-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5482622.png)
![N-ethyl-2,4-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5482636.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5482651.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]propanohydrazide](/img/structure/B5482662.png)
![methyl 7-(3,4-dichlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5482672.png)
![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5482681.png)
![N-[2-(2-furyl)ethyl]-7-(tetrahydrofuran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5482698.png)

